BenchChemオンラインストアへようこそ!

huperzine b

Acetylcholinesterase inhibition Butyrylcholinesterase selectivity Alzheimer's disease research

Huperzine B is a phenanthroline alkaloid with a unique dual mechanism: selective AChE inhibition (IC50 BuChE/AChE ratio = 65.8—122-fold more selective than tacrine) and NMDA receptor antagonism (IC50 = 316.6 µM), delivering a single-molecule probe for cholinergic-glutamatergic crosstalk studies without polypharmacy confounds. Its lower peripheral toxicity vs. tacrine or physostigmine enables chronic in-vivo dosing in cognitive models. Ideal for Alzheimer's, stroke, TBI, and SAR derivatization studies where AChE selectivity and dual pharmacology are essential.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
Cat. No. B7824614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehuperzine b
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4
InChIInChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)
InChIKeyYYWGABLTRMRUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Huperzine B: A Lycopodium Alkaloid Acetylcholinesterase Inhibitor with Differentiated Selectivity and Safety Profile


Huperzine B (HupB; CAS 103548-82-9) is a Lycopodium alkaloid isolated from Huperzia serrata (Thunb.) Trev., structurally characterized as a phenanthroline-class compound with the molecular formula C16H20N2O and molecular weight of 256.34 [1]. Discovered alongside huperzine A in 1986, HupB functions as a reversible acetylcholinesterase (AChE) inhibitor with a distinct selectivity profile for AChE over butyrylcholinesterase (BuChE), and exhibits additional pharmacological actions including NMDA receptor antagonism and neuroprotective effects against oxidative stress [2]. Unlike its more potent congener huperzine A, HupB offers a differentiated therapeutic window characterized by lower AChE inhibitory potency but markedly higher selectivity and reduced peripheral toxicity, making it a distinct molecular tool for cholinergic research and a scaffold for derivative development [3].

Why Huperzine A, Donepezil, or Tacrine Cannot Substitute for Huperzine B in Specialized Research Applications


Generic substitution among cholinesterase inhibitors fails because huperzine B occupies a unique pharmacological niche defined by its moderate AChE inhibitory potency combined with exceptional selectivity for AChE over BuChE—a profile that diverges sharply from both the high-potency, lower-selectivity huperzine A and the BuChE-preferring tacrine [1]. Head-to-head studies demonstrate that HupB exhibits an IC50 ratio (BuChE/AChE) of 65.8 compared to tacrine's 0.54 and huperzine A's 970, conferring a distinct in vivo distribution of enzyme inhibition across brain and peripheral tissues [2]. Furthermore, HupB functions as an NMDA receptor antagonist (IC50 = 316.6 µM), a non-cholinergic mechanism not shared by donepezil or galantamine, which adds a neuroprotective dimension relevant to excitotoxicity models [3]. These multidimensional differentiators—selectivity, tissue-specific efficacy, and non-cholinergic pharmacology—render HupB non-interchangeable with any single in-class alternative for studies requiring precise control over cholinergic and glutamatergic signaling pathways [4].

Quantitative Differentiators for Huperzine B: Head-to-Head Evidence Against Huperzine A, Tacrine, and Clinical Benchmarks


Superior AChE Selectivity Over BuChE Versus Tacrine: A 122-Fold Difference in Selectivity Ratio

In a direct comparative study, huperzine B demonstrated 122-fold higher selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) compared to tacrine. The IC50 ratio (BuChE/AChE) for huperzine B was 65.8, indicating preferential AChE inhibition, whereas tacrine exhibited a ratio of 0.54, reflecting preferential BuChE inhibition [1]. In vivo, a single oral (ig) dose of huperzine B produced higher efficacy in inhibiting brain AChE than tacrine, while tacrine caused more pronounced serum BuChE inhibition accompanied by severe peripheral adverse effects [2]. This differential selectivity profile is mechanistically significant because peripheral BuChE inhibition is associated with cholinergic side effects that limit therapeutic utility.

Acetylcholinesterase inhibition Butyrylcholinesterase selectivity Alzheimer's disease research Cholinesterase inhibitor profiling

Reduced AChE Inhibitory Potency Versus Huperzine A: A 136-Fold Lower IC50 Enabling Broader Concentration-Ranging Studies

Huperzine B exhibits substantially lower AChE inhibitory potency than huperzine A, with an IC50 of 9870 ± 160 nM compared to 72.4 ± 3.8 nM for huperzine A—a 136-fold difference [1]. Despite this lower potency, huperzine B demonstrates a more favorable selectivity profile for AChE over BuChE, with a Ki ratio (BuChE/AChE) of 24, compared to 970 for huperzine A [2]. This inverted relationship between potency and selectivity across the two congeners highlights huperzine B's utility as a complementary molecular probe for dissecting the relative contributions of AChE inhibition magnitude versus selectivity to observed biological outcomes. Additionally, the lower potency of huperzine B translates to a wider dynamic range for concentration-response studies without saturating enzyme inhibition at experimentally accessible concentrations.

Acetylcholinesterase inhibition Structure-activity relationship IC50 comparison Huperzine analogs

NMDA Receptor Antagonism: A Non-Cholinergic Differentiator with IC50 = 316.6 µM

Huperzine B functions as an antagonist at the NMDA receptor with an IC50 of 316.6 µM, as determined by [3H]MK-801 binding assays in rat cerebral cortex [1]. In a rank-order potency comparison of cholinesterase inhibitors for NMDA receptor binding inhibition, huperzine B positioned distinctly: tacrine ≈ huperzine A > physostigmine > donepezil > huperzine B >> galanthamine, with no significant correlation between AChE inhibitory activity and NMDA receptor binding inhibition (r = +0.563, P = 0.245) [2]. This pharmacological divergence is critical: huperzine B's NMDA antagonism occurs at concentrations independent of its cholinergic effects, providing a dual-mechanism profile that differentiates it from pure AChE inhibitors such as donepezil or galantamine, which lack substantive NMDA receptor activity. The neuroprotective implications of this dual mechanism are supported by huperzine B's capacity to increase PC12 cell viability in hydrogen peroxide-induced oxidative injury models across a 0.1-100 µM concentration range [3].

NMDA receptor antagonism Neuroprotection Excitotoxicity Alzheimer's disease mechanisms

Bifunctional Derivative Scaffold: 3900-Fold Enhancement in AChE Inhibition via Bis-Huperzine B Design

Huperzine B serves as a uniquely versatile scaffold for structure-based drug design due to its capacity for dual-site AChE binding. By targeting both the catalytic anionic site and the peripheral anionic site of AChE, a series of bis-huperzine B analogues with varied tether lengths were designed and synthesized [1]. The most potent bis-huperzine B compound (5g) exhibited a 3900-fold increase in AChE inhibition and a 930-fold increase in selectivity for AChE over BuChE compared to the parent huperzine B [2]. In a parallel derivative study, bis-HupB compound 5b demonstrated 72-fold greater AChE inhibitory potency and 79-fold enhanced AChE/BuChE selectivity relative to huperzine B [3]. Further bifunctional 16-substituted derivatives (9c, 9e, 9f, and 9i) achieved 480- to 1360-fold increases in AChE inhibition and 370- to 1560-fold increases in BuChE inhibition versus parent HupB [4]. This derivatization potential distinguishes huperzine B from huperzine A, as the huperzine B scaffold's unique topology enables tethering strategies that simultaneously engage both AChE binding sites, a structural feature not readily accessible in the huperzine A core.

Medicinal chemistry Acetylcholinesterase inhibitor design Structure-activity relationship Drug discovery Bifunctional ligands

In Vivo Brain AChE Inhibition Superiority Over Tacrine: Higher Efficacy with Lower Peripheral Toxicity

In a direct head-to-head in vivo comparison, oral administration (ig) of huperzine B produced significantly higher inhibition of brain AChE than tacrine at equivalent dosing, while tacrine caused more extensive inhibition of serum BuChE accompanied by severe peripheral adverse effects [1]. A single oral dose of huperzine B achieved a steady state of brain AChE inhibition within 4 hours, demonstrating rapid and sustained central nervous system target engagement [2]. The superior brain penetration and central AChE inhibition of huperzine B relative to tacrine, combined with its markedly reduced peripheral BuChE inhibition, translates to a favorable therapeutic index. Preclinical acute toxicity studies indicate that huperzine B exhibits lower overall toxicity in mice than tacrine, consistent with its minimized peripheral cholinergic burden [3].

In vivo pharmacology Brain acetylcholinesterase inhibition Toxicity profiling Cholinesterase inhibitor safety

Optimal Research and Industrial Applications for Huperzine B Based on Differentiated Evidence


Comparative Cholinesterase Selectivity Studies Requiring AChE-Preferring Pharmacological Tools

Researchers designing experiments to dissect the relative contributions of AChE versus BuChE inhibition to therapeutic efficacy or toxicity should procure huperzine B as a reference AChE-selective inhibitor. With an IC50 ratio (BuChE/AChE) of 65.8—122-fold higher selectivity than tacrine's 0.54 ratio—huperzine B provides a clean AChE-selective signal in both in vitro enzyme assays and in vivo target engagement studies [1]. This selectivity profile is particularly valuable for cholinergic research in Alzheimer's disease models where peripheral BuChE inhibition is an unwanted confounder. In contrast, huperzine A's extreme selectivity ratio of 970 may produce insufficient BuChE signal for comparative analyses, making huperzine B the optimal intermediate-selectivity tool for structure-selectivity relationship investigations [2].

Excitotoxicity and Dual-Mechanism Neuroprotection Research Targeting NMDA Receptor and Oxidative Stress Pathways

For investigations into glutamate-mediated excitotoxicity, ischemia-reperfusion injury, or oxidative stress-induced neuronal damage, huperzine B offers a unique single-molecule probe with dual pharmacological actions. Its NMDA receptor antagonism (IC50 = 316.6 µM) combined with demonstrated neuroprotective effects in H2O2-challenged PC12 cells (0.1-100 µM concentration range) enables researchers to study simultaneous modulation of glutamatergic and cholinergic systems without polypharmacy [1]. This dual-mechanism profile distinguishes huperzine B from pure AChE inhibitors such as donepezil and galantamine, which lack substantive NMDA receptor activity, and from pure NMDA antagonists like memantine, which lack cholinergic activity [2]. The compound is therefore ideally suited for mechanistic studies in stroke, traumatic brain injury, and neurodegenerative disease models where excitotoxicity and cholinergic deficits coexist.

Medicinal Chemistry Scaffold Optimization: Bifunctional AChE Inhibitor Design and Synthesis

Medicinal chemistry and drug discovery programs seeking a tractable natural product scaffold for dual-site AChE inhibitor development should select huperzine B over huperzine A as the starting template. The huperzine B core structure uniquely accommodates tethering strategies that simultaneously target the catalytic anionic site and peripheral anionic site of AChE, as demonstrated by bis-HupB derivatives achieving up to 3900-fold enhancement in AChE inhibition and 930-fold improvement in AChE/BuChE selectivity [1]. This synthetic versatility is further validated by 16-substituted bifunctional derivatives showing 480- to 1360-fold potency gains [2]. For structure-activity relationship (SAR) campaigns, analog development, or patent circumvention efforts in the cholinesterase inhibitor space, huperzine B provides a differentiated starting point with established derivatization chemistry and predictable optimization trajectories [3].

In Vivo Behavioral Pharmacology Studies Requiring Sustained Central AChE Inhibition with Minimal Peripheral Toxicity

Investigators conducting long-term cognitive enhancement or neuroprotection studies in rodent models should utilize huperzine B for its favorable in vivo profile. A single oral dose of huperzine B produces steady-state brain AChE inhibition within 4 hours, with significantly greater central efficacy and markedly reduced peripheral BuChE inhibition compared to tacrine [1]. This differential tissue distribution translates to lower overall toxicity and reduced cholinergic side effects in mice, enabling chronic dosing regimens that are poorly tolerated with non-selective inhibitors such as tacrine or physostigmine [2]. For behavioral assays including Morris water maze, novel object recognition, or fear conditioning—where peripheral cholinergic adverse effects can confound cognitive performance measurements—huperzine B offers a cleaner pharmacological intervention than alternative cholinesterase inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for huperzine b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.